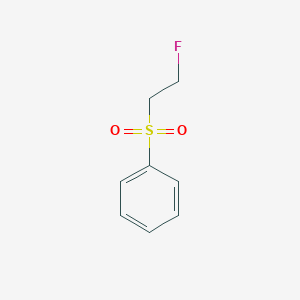
(2-Fluoroethanesulfonyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluoroethanesulfonyl)benzene is an organic compound that features a benzene ring substituted with a fluoroethanesulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoroethanesulfonyl)benzene typically involves the sulfonation of benzene followed by the introduction of a fluoroethane group. One common method is the electrophilic aromatic substitution reaction where benzene reacts with sulfur trioxide or concentrated sulfuric acid to form benzenesulfonic acid. This intermediate can then be reacted with 2-fluoroethane under suitable conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2-Fluoroethanesulfonyl)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in further substitution reactions with electrophiles.
Nucleophilic Aromatic Substitution: The fluoroethanesulfonyl group can be replaced by nucleophiles under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and acids (e.g., H₂SO₄).
Nucleophilic Substitution: Reagents such as sodium amide (NaNH₂) in liquid ammonia can be used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield various substituted benzene derivatives, while nucleophilic substitution can produce compounds with different functional groups replacing the fluoroethanesulfonyl group.
Aplicaciones Científicas De Investigación
(2-Fluoroethanesulfonyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of (2-Fluoroethanesulfonyl)benzene involves its ability to participate in electrophilic and nucleophilic substitution reactions. The fluoroethanesulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring. This can affect the compound’s interactions with various molecular targets and pathways, making it useful in the design of bioactive molecules .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic Acid: Similar in structure but lacks the fluoroethane group.
Fluorobenzene: Contains a fluorine atom directly attached to the benzene ring.
Ethanesulfonylbenzene: Similar but without the fluorine substitution.
Uniqueness
(2-Fluoroethanesulfonyl)benzene is unique due to the presence of both a fluoroethane and a sulfonyl group, which imparts distinct chemical properties.
Propiedades
Número CAS |
51303-72-1 |
|---|---|
Fórmula molecular |
C8H9FO2S |
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
2-fluoroethylsulfonylbenzene |
InChI |
InChI=1S/C8H9FO2S/c9-6-7-12(10,11)8-4-2-1-3-5-8/h1-5H,6-7H2 |
Clave InChI |
KSSCPGBAPDVQEE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)CCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


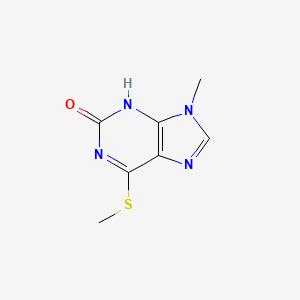
![Methyl [2-(naphthalen-1-yl)-6-oxocyclohex-1-en-1-yl]acetate](/img/structure/B14671755.png)

![2-{[Ethoxy(hydroxy)phosphoryl]oxy}ethyl carbamimidothioate](/img/structure/B14671766.png)
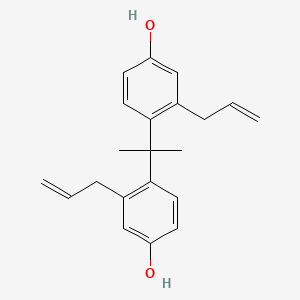
![Ethanone, 1-[2-[(4-nitrobenzoyl)oxy]phenyl]-](/img/structure/B14671773.png)
![2-Methyl-1-[tris(2-methylpropoxy)methoxy]propane](/img/structure/B14671781.png)
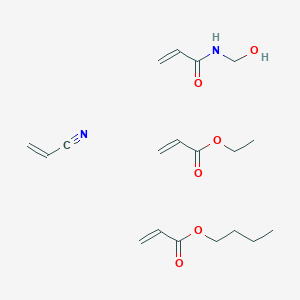

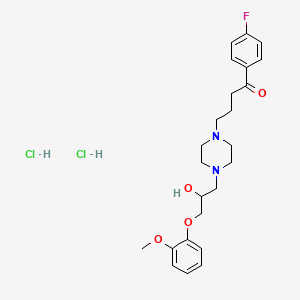
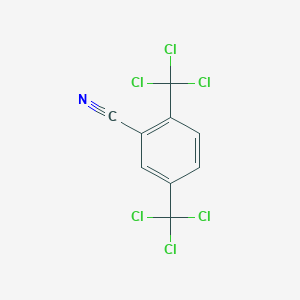
![[3-(2-Iodophenyl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B14671807.png)

![Methyl [3-methoxy-5-(propan-2-yl)phenyl]acetate](/img/structure/B14671820.png)
